6-Cyclohexyl 2-methyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate
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Overview
Description
6-Cyclohexyl 2-methyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl 2-methyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core. The reaction may involve the use of reagents such as hydrazine and formamide under reflux conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halides.
Attachment of the Dimethoxyphenyl Group: This step involves the use of a Suzuki-Miyaura coupling reaction, where the dimethoxyphenyl boronic acid is coupled with the triazolopyrimidine core in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl 2-methyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl and dimethoxyphenyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, under reflux conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide, under reflux conditions.
Major Products
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acids derived from the ester groups.
Scientific Research Applications
6-Cyclohexyl 2-methyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiviral and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacological Research: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl 2-methyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzyme Activity: It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Intercalate DNA: The compound can intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes.
Modulate Receptor Activity: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
6-Cyclohexyl 2-methyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also has a triazolo core and exhibits similar antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Known for its DNA intercalation properties and anticancer activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have shown significant biological activities, including anticancer properties.
Properties
Molecular Formula |
C23H28N4O6 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
6-O-cyclohexyl 2-O-methyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate |
InChI |
InChI=1S/C23H28N4O6/c1-13-18(21(28)33-15-8-6-5-7-9-15)19(14-10-11-16(30-2)17(12-14)31-3)27-23(24-13)25-20(26-27)22(29)32-4/h10-12,15,19H,5-9H2,1-4H3,(H,24,25,26) |
InChI Key |
SKDPYMIYKJSZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C(=O)OC)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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